molecular formula C7H17N3 B1520636 1-(Piperazin-2-yl)propan-2-amine CAS No. 1146290-16-5

1-(Piperazin-2-yl)propan-2-amine

Cat. No. B1520636
M. Wt: 143.23 g/mol
InChI Key: REQCZTUHOYNSOW-UHFFFAOYSA-N
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Description

“1-(Piperazin-2-yl)propan-2-amine” is a chemical compound with the CAS Number: 1146290-16-5. It has a molecular weight of 143.23 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(Piperazin-2-yl)propan-2-amine”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI Code for “1-(Piperazin-2-yl)propan-2-amine” is 1S/C7H17N3/c1-6(8)4-7-5-9-2-3-10-7/h6-7,9-10H,2-5,8H2,1H3 .


Physical And Chemical Properties Analysis

“1-(Piperazin-2-yl)propan-2-amine” is a powder that is stored at room temperature . Its molecular weight is 143.23 .

Scientific Research Applications

CO2 Capture and Solvent Stability

One of the prominent applications of piperazine and its derivatives, including 1-(Piperazin-2-yl)propan-2-amine, is in carbon dioxide (CO2) capture technologies. Piperazine, due to its resistance to thermal degradation and oxidation, is a preferred solvent for CO2 capture through absorption/stripping processes. Its stability at high temperatures (up to 150°C) allows for more efficient stripping processes, potentially leading to energy savings in CO2 capture operations. Concentrated solutions of piperazine show significant resistance to oxidation, making them preferable over other amines like monoethanolamine (MEA) in terms of durability and operational lifespan (Freeman, Davis, & Rochelle, 2010).

Enhanced CO2 Absorption

Piperazine-enhanced solutions, particularly those blended with 2-amino-2-methyl-1-propanol (AMP), exhibit superior CO2 absorption performance. These solutions are designed to maximize CO2 removal efficiency from natural gas and other sources, under varying conditions of pressure and gas composition. The absorption process benefits from the unique properties of piperazine, including its ability to promote faster CO2 capture rates and higher cyclic capacities compared to conventional solvents. This makes piperazine and its blends a critical component in the development of advanced CO2 capture and removal systems (Hairul, Shariff, & Bustam, 2017).

Chemical Synthesis and Material Development

Beyond environmental applications, piperazine compounds are utilized in the synthesis of complex chemical structures and materials. For instance, the synthesis of 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea demonstrates the versatility of piperazine derivatives in creating compounds with potential applications in various fields, including pharmaceuticals and materials science. These compounds are characterized through sophisticated analytical techniques to confirm their structure and potential functionalities (Grijalvo, Nuñez, & Eritja, 2015).

Advanced Material Applications

Piperazine derivatives play a role in the development of advanced materials, such as CO2 permeable membranes. These materials incorporate piperazine to catalyze the conversion of CO2 into bicarbonate ions, enhancing CO2 separation performance. The interaction between piperazine derivatives and CO2 facilitates the development of high-efficiency gas separation processes, critical for environmental management and industrial applications. Such innovations underline the utility of piperazine compounds in addressing global challenges like greenhouse gas emissions (Taniguchi et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H314, H332 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P405, P501 .

properties

IUPAC Name

1-piperazin-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3/c1-6(8)4-7-5-9-2-3-10-7/h6-7,9-10H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQCZTUHOYNSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CNCCN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperazin-2-yl)propan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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